2-Methyl-6-phenylpyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-phenylpyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by a methyl group at position 2, a phenyl group at position 6, and a carbonitrile group at position 4. It has a molecular formula of C12H9N3 and a molecular weight of 195.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylpyrimidine-4-carbonitrile can be achieved through various synthetic routes. . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-phenylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.
Oxidation and Reduction: The phenyl group can be oxidized to form corresponding quinones, while reduction reactions can convert the carbonitrile group to amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution at the carbonitrile group.
Quinones: Formed through oxidation of the phenyl group.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-phenylpyrimidine-4-carbonitrile has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Methyl-6-phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The compound’s ability to modulate signaling pathways such as the NF-κB pathway can contribute to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4,6-diphenylpyrimidine: Similar structure but with an additional phenyl group at position 4.
6-Methyl-2-phenylpyrimidine-4-carbonitrile: Similar structure but with a methyl group at position 6 instead of 2.
2,4,6-Triphenylpyrimidine: Contains phenyl groups at positions 2, 4, and 6.
Uniqueness
2-Methyl-6-phenylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group at position 4 allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
64571-36-4 |
---|---|
Molekularformel |
C12H9N3 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
2-methyl-6-phenylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-14-11(8-13)7-12(15-9)10-5-3-2-4-6-10/h2-7H,1H3 |
InChI-Schlüssel |
KTAXXMSYVJSFOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.